molecular formula C8H12F2O4 B2368854 2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid CAS No. 2219374-83-9

2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid

Cat. No.: B2368854
CAS No.: 2219374-83-9
M. Wt: 210.177
InChI Key: ZFCMUAMIUZHXTA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid is a chemical compound with the molecular formula C8H12F2O4 and a molecular weight of 210.18 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to an oxane ring, which is further connected to an acetic acid moiety

Properties

IUPAC Name

2,2-difluoro-2-(4-methoxyoxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O4/c1-13-7(2-4-14-5-3-7)8(9,10)6(11)12/h2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMUAMIUZHXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid typically involves the reaction of 4-methoxytetrahydro-2H-pyran with difluoroacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid is unique due to its specific combination of fluorine atoms and a methoxy group attached to an oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for advancing its use in medical science.

  • Molecular Formula : C9H8F2O3
  • Molecular Weight : 202.15 g/mol
  • CAS Number : 1027513-97-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that derivatives of difluoroacetic acids exhibit significant antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity and membrane permeability of the compounds, which may contribute to their effectiveness against various bacterial strains.
  • Anti-inflammatory Effects
    • Research suggests that similar acetic acid derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
  • Antitumor Potential
    • Preliminary studies indicate that this compound may possess antitumor activity. It appears to induce apoptosis in cancer cell lines, although further investigation is necessary to elucidate the underlying mechanisms.

Antimicrobial Activity

A study published in Frontiers in Public Health explored the efficacy of difluoroacetic acids against resistant bacterial strains. The results demonstrated a significant reduction in bacterial load when treated with varying concentrations of the compound.

Concentration (µg/mL)Bacterial Load Reduction (%)
1025
5050
10075

Anti-inflammatory Mechanisms

In a model of induced inflammation, treatment with the compound resulted in a marked decrease in levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (50 mg/kg)8090
Compound (100 mg/kg)4050

Antitumor Activity

A recent study evaluated the cytotoxic effects of the compound on human colon cancer cell lines. The results indicated that higher concentrations led to increased apoptosis rates.

Concentration (µg/mL)Apoptosis Rate (%)
10030
25055
50080

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